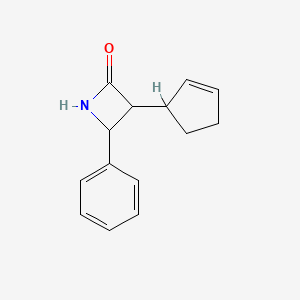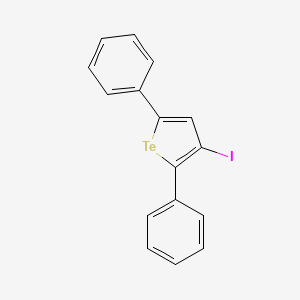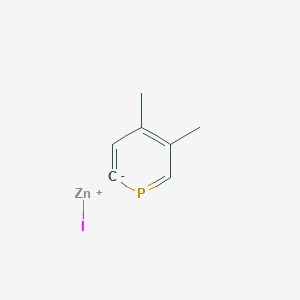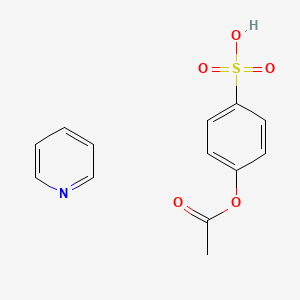![molecular formula C18H18O5 B12558427 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol CAS No. 185698-61-7](/img/structure/B12558427.png)
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol typically involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of the carbon-carbon bond between the ethynyl group and the aromatic ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various substituted phenols, depending on the nucleophile used.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Ethynyl-substituted phenols: Compounds with ethynyl groups attached to phenolic rings, which also show diverse chemical reactivity and biological properties.
Uniqueness
5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol is unique due to the combination of its multiple methoxy groups and the ethynyl linkage. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
185698-61-7 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C18H18O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h7-11,19H,1-4H3 |
InChI Key |
QRRWFNNZSFXTND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC2=CC(=C(C(=C2)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)




![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
